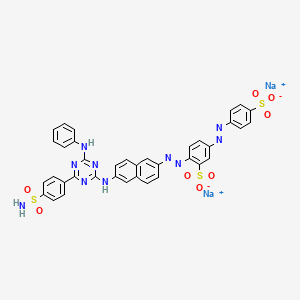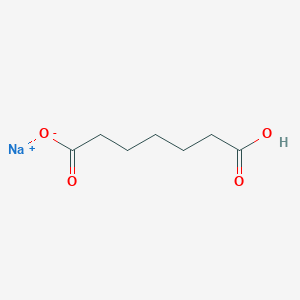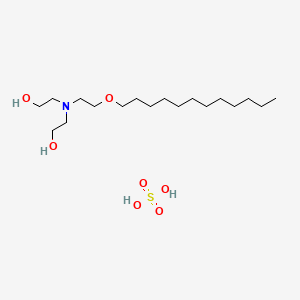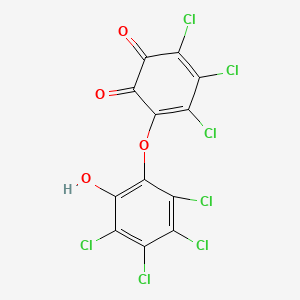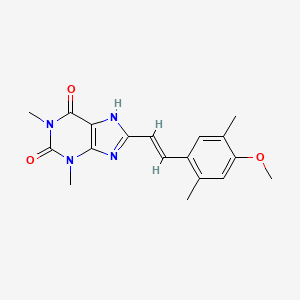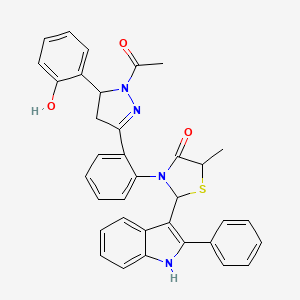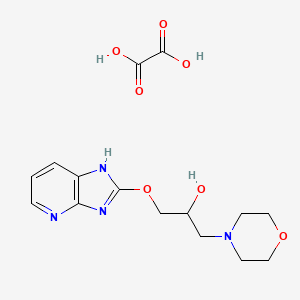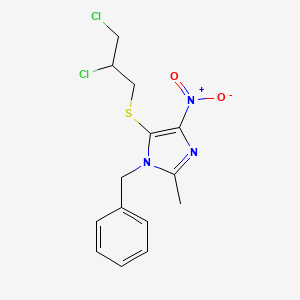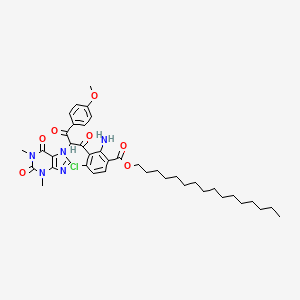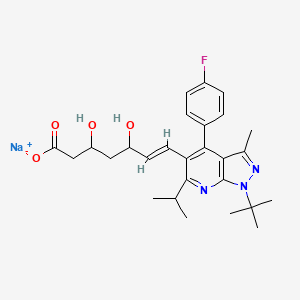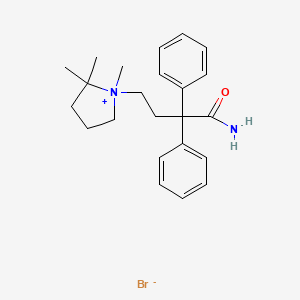
Quercetin 3-caprylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quercetin 3-caprylate is a derivative of quercetin, a flavonoid widely distributed in nature. Quercetin is known for its antioxidant properties and is found in many fruits, vegetables, and grains. This compound combines the beneficial properties of quercetin with caprylic acid, a medium-chain fatty acid, enhancing its solubility and bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quercetin 3-caprylate can be synthesized through esterification reactions. One common method involves reacting quercetin with caprylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process may involve the use of continuous reactors and advanced purification techniques such as chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Quercetin 3-caprylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydrothis compound.
Substitution: Alkylated or acylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Quercetin 3-caprylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and molecular biology studies.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its enhanced bioavailability
Wirkmechanismus
Quercetin 3-caprylate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also inhibits specific enzymes such as quinone reductase 2, which plays a role in the metabolism of toxic quinolines. Additionally, this compound modulates signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cellular growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: The parent compound with similar antioxidant properties but lower bioavailability.
Quercetin 3-glucoside: A glycosylated form of quercetin with enhanced solubility.
Quercetin 3,4’-O-diglucoside: Another glycosylated derivative with improved bioavailability and stability
Uniqueness
Quercetin 3-caprylate stands out due to its combination of quercetin’s antioxidant properties with the enhanced solubility and bioavailability provided by caprylic acid. This makes it a more effective compound for therapeutic applications and dietary supplements .
Eigenschaften
CAS-Nummer |
87798-94-5 |
|---|---|
Molekularformel |
C23H24O8 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] octanoate |
InChI |
InChI=1S/C23H24O8/c1-2-3-4-5-6-7-19(28)31-23-21(29)20-17(27)11-14(24)12-18(20)30-22(23)13-8-9-15(25)16(26)10-13/h8-12,24-27H,2-7H2,1H3 |
InChI-Schlüssel |
FDEKRNUOOHCJSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


